molecular formula C52H76N2O2 B10850353 (1R,9R,10R)-17-(cyclobutylmethyl)-4-[(10-{[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5-trien-4-yl]oxy}decyl)oxy]-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5-triene

(1R,9R,10R)-17-(cyclobutylmethyl)-4-[(10-{[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5-trien-4-yl]oxy}decyl)oxy]-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5-triene

Cat. No.: B10850353
M. Wt: 761.2 g/mol
InChI Key: NDMWWBDABLNMKI-YMWIEQFASA-N
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Description

MCL-154 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the B-cell lymphoma-2 family of proteins, which play a crucial role in regulating apoptosis, or programmed cell death. Overexpression of MCL-154 is often observed in various cancers, making it a target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MCL-154 typically involves a multi-step process. One common method includes the coupling of indole-2-carboxylic acids with acylsulfonamides. The reaction conditions often involve the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 4-dimethylaminopyridine in dichloromethane .

Industrial Production Methods: Industrial production of MCL-154 may involve large-scale synthesis using automated flash column chromatography and high-performance liquid chromatography for purification. The use of electrospray ionization mass spectrometry ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: MCL-154 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, chlorination of MCL-154 can yield chlorinated derivatives, which may have different biological activities .

Scientific Research Applications

MCL-154 has a wide range of scientific research applications:

Mechanism of Action

MCL-154 exerts its effects by interacting with other proteins in the B-cell lymphoma-2 family. It binds to pro-apoptotic proteins, preventing them from initiating the apoptosis pathway. This interaction helps cancer cells evade programmed cell death, contributing to tumor growth and resistance to chemotherapy .

Comparison with Similar Compounds

Uniqueness: MCL-154 is unique in its high affinity for binding to pro-apoptotic proteins, making it a highly effective inhibitor of apoptosis. This property distinguishes it from other similar compounds and highlights its potential as a therapeutic agent in cancer treatment .

Properties

Molecular Formula

C52H76N2O2

Molecular Weight

761.2 g/mol

IUPAC Name

(1R,9R,10R)-17-(cyclobutylmethyl)-4-[10-[[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]decoxy]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

InChI

InChI=1S/C52H76N2O2/c1(3-5-11-31-55-43-23-21-41-33-49-45-19-7-9-25-51(45,47(41)35-43)27-29-53(49)37-39-15-13-16-39)2-4-6-12-32-56-44-24-22-42-34-50-46-20-8-10-26-52(46,48(42)36-44)28-30-54(50)38-40-17-14-18-40/h21-24,35-36,39-40,45-46,49-50H,1-20,25-34,37-38H2/t45-,46-,49+,50+,51+,52+/m0/s1

InChI Key

NDMWWBDABLNMKI-YMWIEQFASA-N

Isomeric SMILES

C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)OCCCCCCCCCCOC5=CC6=C(C[C@@H]7[C@H]8[C@@]6(CCCC8)CCN7CC9CCC9)C=C5)CC1CCC1

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)OCCCCCCCCCCOC5=CC6=C(CC7C8C6(CCCC8)CCN7CC9CCC9)C=C5)CC1CCC1

Origin of Product

United States

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